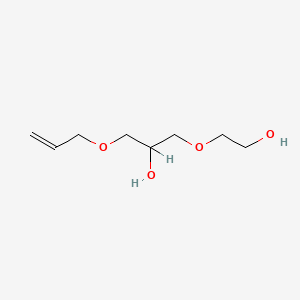
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- is an organic compound that belongs to the class of alcohols. This compound is characterized by the presence of both hydroxy and propenyloxy functional groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- typically involves the reaction of 2-propanol with ethylene oxide and allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high efficiency and purity of the final product. Quality control measures are implemented to monitor the production process and maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The propenyloxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or esters.
Applications De Recherche Scientifique
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme reactions and metabolic pathways.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the propenyloxy group can participate in various chemical reactions. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanol, 1-(2-hydroxyethoxy)-: Lacks the propenyloxy group.
2-Propanol, 3-(2-propenyloxy)-: Lacks the hydroxyethoxy group.
1-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)-: Different position of the hydroxy group.
Uniqueness
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- is unique due to the presence of both hydroxyethoxy and propenyloxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
33065-62-2 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxy)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C8H16O4/c1-2-4-11-6-8(10)7-12-5-3-9/h2,8-10H,1,3-7H2 |
Clé InChI |
HVVONODVUCPCIR-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(COCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


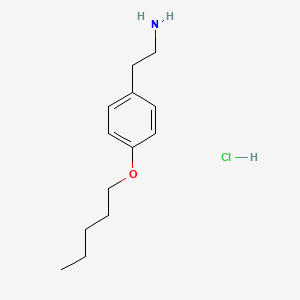
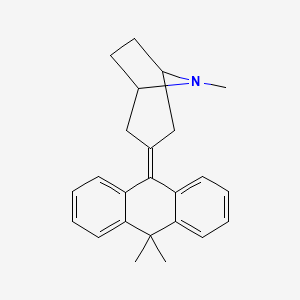
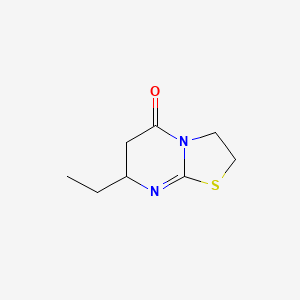
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)


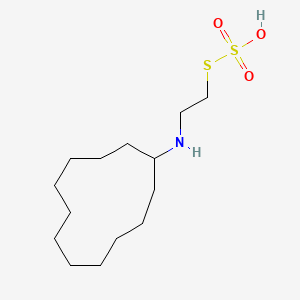
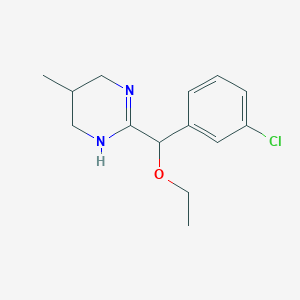
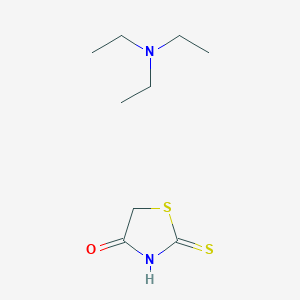
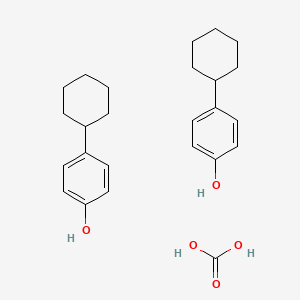
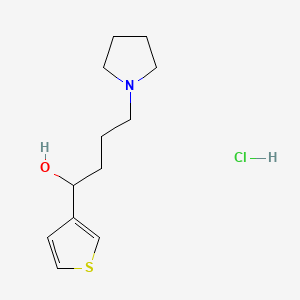
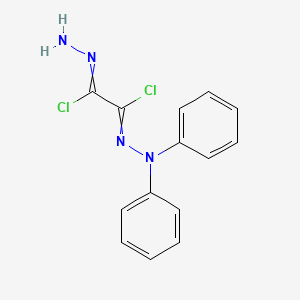

![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
